molecular formula C17H18N2 B2895537 N-(1H-indol-3-ylmethyl)-1-phenylethanamine CAS No. 101574-23-6

N-(1H-indol-3-ylmethyl)-1-phenylethanamine

Cat. No.: B2895537
CAS No.: 101574-23-6
M. Wt: 250.345
InChI Key: QRDBVPJGBQYKAS-UHFFFAOYSA-N
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Description

Significance of Indole (B1671886) and Phenethylamine (B48288) Scaffolds in Medicinal Chemistry and Bioactive Compounds

The indole nucleus is a privileged scaffold in medicinal chemistry, renowned for its presence in a vast number of natural products and synthetic drugs. nih.gov This heterocyclic aromatic compound is a fundamental component of the amino acid tryptophan and its derivatives, which play crucial roles in various physiological processes. The versatility of the indole ring allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. nih.gov

Indole derivatives have been successfully developed into drugs for a multitude of therapeutic areas, including:

Anticancer agents: The indole scaffold is a key feature in several anticancer drugs that inhibit tubulin polymerization, a critical process in cell division. rsc.org

Anti-inflammatory agents: Certain indole derivatives have shown potent anti-inflammatory effects. nih.gov

Antimicrobial agents: The indole moiety is present in compounds exhibiting activity against various bacterial and fungal strains. nih.gov

Antiviral agents: Researchers have explored indole derivatives for their potential to combat viral infections. nih.gov

Neurological agents: The structural similarity of indole to neurotransmitters like serotonin (B10506) has led to the development of drugs for neurological and psychiatric disorders.

Similarly, the phenethylamine scaffold is the backbone of many naturally occurring and synthetic compounds with profound physiological effects. It is the core structure of essential neurotransmitters known as catecholamines, which include dopamine (B1211576), norepinephrine, and epinephrine. These molecules are integral to the functioning of the central and peripheral nervous systems.

The significance of the phenethylamine scaffold is highlighted by its presence in:

Stimulants and Anorectics: Amphetamine and its derivatives are well-known phenethylamines that act as central nervous system stimulants.

Psychedelics: Many psychedelic compounds, such as mescaline and 2C-B, are substituted phenethylamines.

Antidepressants: Certain antidepressant medications incorporate the phenethylamine structure.

Decongestants: Pseudoephedrine and phenylephrine (B352888) are phenethylamine derivatives commonly used as decongestants.

The combination of the indole ring's diverse biological interactivity with the neuroactive properties of the phenethylamine core in N-(1H-indol-3-ylmethyl)-1-phenylethanamine suggests a high potential for novel pharmacological profiles.

Overview of Structural Classes and Derivatives Related to this compound

The structural framework of this compound serves as a template for a variety of related derivatives. Research in this area often involves modifications to either the indole nucleus, the phenethylamine moiety, or the linker connecting them, to explore structure-activity relationships (SAR).

Indole-Based Derivatives: The indole ring can be substituted at various positions to modulate the compound's biological activity. Common derivatives include:

N-substituted indoles: Alkylation or acylation at the nitrogen of the indole ring can influence the compound's lipophilicity and binding affinity. rsc.org

Substituted phenyl ring of indole: Introducing different functional groups on the benzene (B151609) portion of the indole can fine-tune its electronic properties and steric profile.

Hybrids with other heterocycles: The indole nucleus is often fused or linked to other heterocyclic rings to create hybrid molecules with enhanced or novel biological activities. nih.govdntb.gov.ua

Phenethylamine-Based Derivatives: Modifications to the phenethylamine part of the molecule can significantly impact its interaction with neurological targets. These include:

Substitutions on the phenyl ring: Introducing substituents on the aromatic ring of the phenethylamine can alter its receptor binding profile.

Modifications of the ethylamine (B1201723) side chain: Changes to the length or branching of the side chain, as well as substitutions on the nitrogen atom, can affect the compound's potency and selectivity. ontosight.ai

The table below summarizes some classes of related derivatives and their potential therapeutic applications.

Structural Class Modification Potential Therapeutic Application
Indole-Chalcone HybridsCombination of indole and chalcone (B49325) scaffoldsAnticancer, Anti-inflammatory
Indole-Pyrimidine HybridsFusion of indole and pyrimidine (B1678525) ringsAnticancer, Antiviral
Substituted PhenethylaminesVaried substitutions on the phenyl ring and side chainCNS stimulants, Antidepressants, Anorectics
Tryptamine (B22526) DerivativesIndole with an ethylamine side chain at position 3Neurological and psychiatric research

Current and Emerging Research Trajectories for Novel Chemical Entities Based on the Indole-Phenylethylamine Core

The development of hybrid molecules that combine two or more pharmacophores is a growing trend in medicinal chemistry. nih.govdntb.gov.ua The indole-phenylethylamine core represents a promising platform for the design of novel bioactive compounds with the potential for multi-target activity.

Current and future research in this area is likely to focus on several key trajectories:

Neurological and Psychiatric Disorders: Given the neuroactive nature of both parent scaffolds, a primary focus will be the investigation of these hybrids for their potential to modulate neurotransmitter systems. This could lead to the development of new treatments for depression, anxiety, and other central nervous system disorders.

Anticancer Drug Discovery: The proven anticancer activity of many indole derivatives makes the indole-phenylethylamine core an attractive starting point for the design of novel chemotherapeutic agents. Research may explore their ability to inhibit cancer cell proliferation, induce apoptosis, or overcome drug resistance. rsc.orgresearchgate.net

Antimicrobial Agents: The search for new antibiotics is a global health priority. The indole-phenylethylamine scaffold could be explored for the development of novel antibacterial and antifungal agents. nih.gov

Multi-target Ligands: The ability of the indole and phenethylamine moieties to interact with multiple biological targets opens up the possibility of designing single molecules that can address complex diseases with multifactorial pathologies, such as Alzheimer's disease or metabolic syndrome.

The synthesis and biological evaluation of a library of this compound analogs will be crucial to understanding the structure-activity relationships and unlocking the full therapeutic potential of this chemical class. Advanced computational techniques, such as molecular docking and virtual screening, will likely play a significant role in guiding the design of more potent and selective compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(1H-indol-3-ylmethyl)-1-phenylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2/c1-13(14-7-3-2-4-8-14)18-11-15-12-19-17-10-6-5-9-16(15)17/h2-10,12-13,18-19H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRDBVPJGBQYKAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Chemical Transformations of N 1h Indol 3 Ylmethyl 1 Phenylethanamine and Analogues

Established Synthetic Routes to N-(1H-indol-3-ylmethyl)-1-phenylethanamine and Related Structures

The construction of the this compound scaffold is primarily accomplished through methods that form a new carbon-nitrogen bond between the indole-3-methyl fragment and the 1-phenylethylamine (B125046) nitrogen.

Reductive Amination Approaches Utilizing Indole-3-methanamine and Phenylethylamine Precursors

Reductive amination is a widely utilized and efficient method for the formation of amines from carbonyl compounds. In the context of synthesizing this compound, this can be approached by reacting indole-3-carbaldehyde with 1-phenylethanamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine.

The reaction proceeds via the initial formation of a Schiff base (imine) from the condensation of indole-3-carbaldehyde and 1-phenylethanamine. This intermediate is typically not isolated but is directly reduced by a suitable reducing agent present in the reaction mixture. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (STAB). Catalytic hydrogenation can also be employed. The choice of reducing agent can be critical to avoid the reduction of the starting aldehyde.

A general representation of this approach is depicted below:

Scheme 1: Reductive Amination for the Synthesis of this compound

The conditions for reductive amination can be optimized by varying the solvent, temperature, and reducing agent to maximize the yield and purity of the final product.

Amidification and Subsequent Reduction Pathways for Indole-Amine Linkages

An alternative two-step approach involves the formation of an amide bond followed by its reduction. This pathway commences with the coupling of indole-3-acetic acid and 1-phenylethanamine to form the corresponding amide, N-(1-phenylethyl)-2-(1H-indol-3-yl)acetamide. This amide formation can be facilitated by a variety of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an activating agent like 1-hydroxybenzotriazole (B26582) (HOBt).

The resulting amide is then reduced to the target secondary amine. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting amides to amines. libretexts.orgyoutube.com The reaction involves the nucleophilic attack of a hydride ion on the amide carbonyl carbon, leading to the formation of the amine. Other reducing agents, such as borane (B79455) (BH₃), can also be effective. nih.gov

Scheme 2: Amidification-Reduction Pathway

This method provides a reliable alternative to reductive amination, particularly when the starting materials are readily available.

Multi-component Reactions for the Synthesis of Indole-Amine Derivatives

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, offer an efficient strategy for the synthesis of complex molecules like indole-amine derivatives. nih.govarkat-usa.org

The Mannich reaction is a classic three-component reaction that could be adapted for this synthesis. wikipedia.orgadichemistry.com In a hypothetical Mannich-type synthesis of the target compound, indole (B1671886) could react with formaldehyde (B43269) and 1-phenylethanamine. researchgate.net The reaction proceeds through the formation of an iminium ion from formaldehyde and 1-phenylethanamine, which is then attacked by the electron-rich indole at the C3 position.

Another versatile MCR is the Ugi reaction . A standard Ugi four-component reaction involves a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide. nih.gov While a direct Ugi synthesis of the target molecule is not straightforward, variations of this reaction could be employed to generate structurally related compounds. For instance, using an indole-derived aldehyde, amine, carboxylic acid, or isocyanide could lead to a diverse range of complex indole-amine structures.

Synthesis of Key Precursors and Their Chemical Reactivity

The successful synthesis of this compound relies on the availability of its key precursors. The following subsections outline the common synthetic routes to indole-3-methanamine derivatives and 1-phenylethanamine.

Indole-3-methanamine Derivatives and Their Synthetic Pathways

Indole-3-methanamine is a crucial building block. It can be synthesized from several readily available indole derivatives.

One common precursor is indole-3-carbaldehyde . This can be converted to indole-3-methanamine via reductive amination with ammonia (B1221849) or an ammonia equivalent. semanticscholar.org Alternatively, the aldehyde can be converted to an oxime, which is then reduced to the primary amine.

Another important starting material is indole-3-acetonitrile . This compound can be reduced to indole-3-methanamine using reducing agents like LiAlH₄. Indole-3-acetonitrile itself can be prepared from indole-3-carbaldehyde in a one-step conversion. mdma.ch

The table below summarizes some synthetic routes to indole-3-methanamine:

Starting MaterialReagents and ConditionsProductYield (%)
Indole-3-carbaldehyde1. NH₂OH·HCl, pyridine (B92270) 2. LiAlH₄, THFIndole-3-methanamine-
Indole-3-carbaldehydeNH₄OAc, NaBH₃CN, MeOHIndole-3-methanamine-
Indole-3-acetonitrileLiAlH₄, Et₂OIndole-3-methanamineHigh

Yields are dependent on specific reaction conditions and are noted as "High" where specific percentages were not provided in the general literature.

Stereoselective and General Synthesis of 1-Phenylethanamine

1-Phenylethanamine is a chiral amine, and its stereoselective synthesis is often a key consideration, especially in the context of preparing enantiomerically pure final products.

The most direct method for the synthesis of racemic 1-phenylethanamine is the reductive amination of acetophenone (B1666503) . nih.govmdpi.com This reaction is typically carried out using ammonia and a reducing agent, such as hydrogen gas with a metal catalyst (e.g., Raney nickel) or a hydride-based reducing agent.

For the stereoselective synthesis of 1-phenylethanamine, several asymmetric methods have been developed. Asymmetric reductive amination of acetophenone using a chiral catalyst is a prominent strategy. acs.orggoogle.com These catalysts often consist of a transition metal (e.g., iridium or rhodium) complexed with a chiral ligand.

Enzymatic methods, such as transamination using ω-transaminases, have also been employed for the synthesis of enantiomerically pure (R)- or (S)-1-phenylethanamine from acetophenone. researchgate.net

The following table outlines various synthetic approaches to 1-phenylethanamine:

Starting MaterialMethodReagents and ConditionsProductEnantiomeric Excess (ee)
AcetophenoneReductive AminationNH₃, H₂, Raney Ni(±)-1-PhenylethanamineRacemic
AcetophenoneAsymmetric Catalytic ReductionH₂, Chiral Rh or Ir catalyst(R)- or (S)-1-PhenylethanamineUp to 99%
AcetophenoneEnzymatic Transaminationω-Transaminase, Amine donor(R)- or (S)-1-Phenylethanamine>99%
AcetophenoneChiral Auxiliary-based Reduction1. (R)-tert-Butanesulfinamide, Ti(OEt)₄ 2. NaBH₄(R)-1-PhenylethanamineHigh

Enantiomeric excess is highly dependent on the specific chiral catalyst or enzyme used.

Stereoselective Synthesis and Chiral Resolution Techniques for Analogues

The biological activity of chiral molecules is often dependent on their absolute configuration. Therefore, the development of stereoselective synthetic routes and effective chiral resolution techniques is paramount for producing enantiomerically pure analogues of this compound.

A primary strategy involves the use of chiral building blocks, such as enantiopure 1-phenylethylamine (α-PEA). α-PEA is a privileged chiral auxiliary and inducer, readily available in both enantiomeric forms through the resolution of its racemate with chiral acids like tartaric acid. mdpi.comnih.gov This accessibility allows for its incorporation in diastereoselective reactions to create complex chiral molecules. For instance, α-PEA can be used as a chiral auxiliary in cyclization reactions to obtain chiral indole derivatives. nih.gov Another approach is the diastereoselective reduction of imines formed from a ketone and a chiral amine. The reaction of tryptamine (B22526) with diethyl oxalate, followed by cyclization and subsequent reduction of the imine moiety using modified sodium borohydrides in the presence of an (R)-1-arylethylamine chiral auxiliary, yields tetrahydro-β-carboline derivatives with moderate to good stereoselectivity. researchgate.net

Chiral resolution is another critical technique. This can be achieved through the formation of diastereomeric salts. For example, N-benzyl-1-phenylethylamine, an analogue of the core structure, has been successfully used as a resolving agent for racemic acids like 2-chloromandelic acid. nih.govresearchgate.net The principle relies on the differential solubility of the diastereomeric salts formed between the chiral amine and the racemic acid, allowing for their separation by crystallization. nih.gov X-ray crystallography studies of the less soluble salt of (R)-(+)-N-benzyl-1-phenylethylamine and 2-chloromandelic acid revealed that a "lock-and-key" supramolecular packing mode, stabilized by hydrogen bonding and CH/π interactions, is responsible for the effective chiral discrimination. nih.gov

Enzymatic kinetic resolution offers a powerful alternative for obtaining enantiopure phenylethylamine analogues. Lipases, for instance, can selectively acylate one enantiomer of a racemic amine, allowing for the separation of the acylated product from the unreacted enantiomer. mdpi.com Dynamic kinetic resolution (DKR) combines this enzymatic process with an in-situ racemization of the slower-reacting enantiomer, theoretically enabling a 100% yield of the desired enantiomerically pure product. Palladium nanoparticles have been employed as racemization catalysts in the DKR of primary benzyl (B1604629) amines. mdpi.com

Furthermore, asymmetric synthesis directly generates the desired stereoisomer. The catalytic asymmetric Friedel–Crafts reaction is a powerful method for creating chiral C3-substituted indoles. nih.gov Chiral metal complexes or organocatalysts can catalyze the enantioselective alkylation of indoles with various electrophiles, establishing the chiral center in a single step with high enantioselectivity. nih.gov

MethodDescriptionKey FeaturesReference
Chiral AuxiliaryUse of enantiopure 1-phenylethylamine (α-PEA) to guide diastereoselective reactions (e.g., cyclizations, reductions).High diastereoselectivity, predictable stereochemical outcome. nih.govresearchgate.net
Diastereomeric Salt ResolutionSeparation of enantiomers via crystallization of salts formed with a chiral resolving agent (e.g., N-benzyl-1-phenylethylamine).Operationally simple, high-yielding for specific substrates. nih.govresearchgate.net
Enzymatic Kinetic ResolutionLipase-catalyzed selective acylation of one enantiomer of a racemic amine.High enantioselectivity, mild reaction conditions. mdpi.com
Asymmetric Friedel-Crafts ReactionChiral catalyst-controlled enantioselective alkylation of the indole C3 position.Direct access to optically active indole derivatives, atom-economical. nih.gov

Strategic Derivatization and Scaffold Modification for Structure-Activity Relationship Investigations

Systematic modification of the this compound scaffold is crucial for exploring structure-activity relationships (SAR) and optimizing biological activity. This involves targeted substitutions on the indole and phenylethylamine moieties, as well as variations in the linker connecting them.

The indole nucleus offers multiple positions (N1, C2, C4, C5, C6, C7) for modification. The C3 position is typically occupied by the linker to the phenylethylamine group.

N1-Substitution: Alkylation or arylation at the indole nitrogen is a common modification. This is typically achieved by deprotonating the indole N-H with a base (e.g., NaH) followed by reaction with an alkyl or aryl halide. nih.gov This modification can influence the compound's lipophilicity and hydrogen-bonding capacity.

C2-Substitution: While direct functionalization at C2 can be challenging, methods like the Fischer indole synthesis allow for the construction of 2,3-disubstituted indoles from appropriately substituted phenylhydrazines and ketones. mdpi.comnih.gov Palladium-catalyzed reactions, such as the annulation of anilines with bromoalkynes, also provide access to 2-substituted indoles. organic-chemistry.org

Benzene (B151609) Ring Substitution (C4-C7): Introducing substituents on the benzene portion of the indole ring can modulate electronic properties and steric interactions. These analogues are often prepared from pre-functionalized anilines or phenylhydrazines that are then carried through an indole synthesis protocol, such as the Fischer or Leimgruber-Batcho methods. numberanalytics.com More recently, palladium-catalyzed C-H activation strategies are emerging as powerful tools for the direct functionalization of the indole core. rsc.orgrsc.org For example, a palladium-catalyzed regioselective synthesis of C4-ethylaminoindoles has been developed. rsc.org

The phenylethylamine portion of the molecule provides numerous opportunities for derivatization to probe interactions with biological targets.

Phenyl Ring Substitution: Introducing substituents (e.g., halogens, alkyl, alkoxy groups) onto the phenyl ring is a key strategy in SAR studies. biomolther.org These can be installed by using substituted acetophenones or styrenes as starting materials for the synthesis of the phenylethylamine fragment. researchgate.net For example, a photoassisted Ni-catalyzed reductive cross-coupling between tosyl-protected alkyl aziridines and (hetero)aryl iodides provides a modular route to diverse β-phenethylamine derivatives. acs.org SAR studies of phenethylamine (B48288) derivatives have shown that alkyl or halogen groups on the phenyl ring can have positive effects on binding affinity for certain receptors. biomolther.org

α-Carbon Modification: The methyl group at the α-carbon is a defining feature of the 1-phenylethanamine core. Homologation or replacement of this group can be explored to understand steric requirements at this position.

N-Substitution: The secondary amine linker can be further substituted to yield tertiary amines. Reductive amination is a common method for this transformation, reacting the secondary amine with an aldehyde or ketone in the presence of a reducing agent.

Amide Linkers: One common modification is the introduction of an amide bond. For example, tryptamine (3-(2-aminoethyl)indole) or indole-3-methanamine can be coupled with a substituted phenylacetic acid derivative using standard peptide coupling reagents to form an amide linker. This strategy was employed in the synthesis of (1H-indol-3-yl)alkyl-3-(1H-indol-3-yl)propanamide derivatives. researchgate.net

Incorporation of Heterocycles: The linker can be elaborated to include other cyclic or heterocyclic structures. In one study, a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides was synthesized, where the linker is part of a more complex acetamide (B32628) structure incorporating a pyrazole (B372694) or triazole ring. rsc.org

Altering Chain Length: The length of the alkyl chain connecting the indole and amine can be varied. For instance, using tryptamine instead of indole-3-methanamine as a starting material introduces an additional methylene (B1212753) group, resulting in an ethylene (B1197577) linker. This was demonstrated in the design of indole ethylamine (B1201723) derivatives as lipid metabolism regulators. mdpi.com

Modification SiteStrategyExample Synthetic MethodPotential Impact on PropertiesReference
Indole N1Alkylation/ArylationDeprotonation with NaH, followed by reaction with an electrophile.Modulates lipophilicity, removes H-bond donor capability. nih.gov
Indole C4-C7Substitution on benzene ringUse of substituted anilines in Fischer indole synthesis or Pd-catalyzed C-H activation.Alters electronic properties, steric profile, and metabolic stability. mdpi.comrsc.org
Phenylethylamine Phenyl RingSubstitution on phenyl ringNi/Photoredox cross-coupling of aziridines and aryl iodides.Influences receptor binding affinity and selectivity. biomolther.orgacs.org
Linker RegionAmide bond formationPeptide coupling of an indole-containing amine with a phenyl-containing carboxylic acid.Introduces H-bond donor/acceptor sites, alters conformation. researchgate.net
Linker RegionChain length variationUse of tryptamine instead of indole-3-methanamine.Changes the distance and relative orientation of the two pharmacophores. mdpi.com

Preclinical Pharmacological Profiling and Mechanistic Investigations of N 1h Indol 3 Ylmethyl 1 Phenylethanamine

Ligand-Receptor Interaction Studies (In Vitro Models)

Serotonin (B10506) Receptor Subtype (e.g., 5-HT6, 5-HT2A) Binding and Functional Assays

The interaction of N-(1H-indol-3-ylmethyl)-1-phenylethanamine with serotonin (5-HT) receptors is a key area of its preclinical pharmacological assessment. Indole (B1671886) derivatives, in general, are recognized for their affinity for various 5-HT receptor subtypes. mdpi.commdma.ch Research has demonstrated that compounds with an indole structure can exhibit significant binding to 5-HT6 and 5-HT2A receptors, among others. researchgate.netuj.edu.pl

Studies on analogous indole-based compounds have revealed high affinities for the 5-HT6 receptor, with some derivatives showing Ki values in the low nanomolar range. uj.edu.plresearchgate.net For instance, certain N1-arylsulfonyltryptamines, which share a structural relationship with the compound of interest, have been identified as potent 5-HT6 receptor ligands. mdma.ch The affinity for these receptors is often influenced by substitutions on the indole ring and the nature of the side chain. mdma.chnih.gov

Functional assays are crucial to determine whether the binding of a ligand to a receptor results in agonistic, antagonistic, or inverse agonistic activity. For the 5-HT6 receptor, which is positively coupled to adenylyl cyclase, functional assays typically measure changes in intracellular cyclic AMP (cAMP) levels. nih.gov For the 5-HT2A receptor, which primarily signals through the Gq/11 pathway, functional responses can be assessed by measuring inositol (B14025) phosphate (B84403) accumulation or calcium mobilization. nih.goveurofinsdiscovery.cominnoprot.com Psychedelic potential is often associated with 5-HT2A receptor agonism, and the head-twitch response in mice is a behavioral proxy for these effects, which has been correlated with Gq signaling efficacy. nih.gov

Table 1: Representative Binding Affinities of Indole Analogs at Serotonin Receptors

Compound Analogue Receptor Subtype Binding Affinity (Ki, nM)
N1-Arylsulfonyltryptamine Derivative 5-HT6 11 researchgate.net
Tacrine-Indole Hybrid 5-HT6 13 uj.edu.pl
Rivastigmine-Indole Hybrid 5-HT6 15 uj.edu.pl
Phenethylamine (B48288) Derivative 5-HT2A 52 nih.gov
Tryptamine (B22526) Derivative 5-HT2A 22.21 biomolther.org

This table presents data for structurally related compounds to provide context for the potential binding profile of this compound.

Sigma Receptor (Sigma-1, Sigma-2) Binding Characterization

Sigma receptors, classified as sigma-1 (σ1) and sigma-2 (σ2), are intracellular proteins that have been implicated in a variety of cellular functions and are targets for numerous synthetic compounds. mdpi.comnih.gov The σ2 receptor, identified as TMEM97, is of particular interest in conditions like neuropathic pain and cancer. nih.govsci-hub.se

Radioligand binding assays are employed to determine the affinity of test compounds for sigma receptors. These assays typically use specific radioligands, such as [3H]-(+)-pentazocine for σ1 and [3H]-DTG for both σ1 and σ2 (in the presence of a selective σ1 ligand to isolate σ2 binding). The affinity is expressed as a Ki value, derived from the IC50 value obtained in competitive binding experiments. Many selective σ2 receptor ligands have been developed, with some showing a selectivity ratio of over 1000-fold compared to the σ1 receptor. nih.govresearchgate.net

Adrenergic Receptor (e.g., α1A, α1B, α1D) Interaction Profiling

The α1-adrenergic receptors, which include the α1A, α1B, and α1D subtypes, are G protein-coupled receptors involved in various physiological processes, particularly in the cardiovascular and central nervous systems. nih.govnih.gov The pharmacological properties of these receptors can be influenced by the cellular environment. nih.gov

The binding profile of this compound at these receptor subtypes is determined through radioligand binding assays. nih.gov Prazosin, a potent α1-antagonist, is often used as a radioligand ([3H]-prazosin) to characterize binding to these receptors. nih.gov Competition binding studies with a range of concentrations of the test compound are performed to determine its affinity (Ki) for each subtype. These studies help to establish the selectivity of the compound for the different α1-adrenergic receptor subtypes.

Methodologies for Radioligand Binding Displacement Assays

Radioligand binding assays are a fundamental technique in pharmacology for quantifying the interaction between a ligand and a receptor. creative-bioarray.comnih.gov These assays are considered the gold standard for measuring the affinity of a compound for its target due to their sensitivity and robustness. creative-bioarray.comgiffordbioscience.com

The core principle involves the use of a radiolabeled ligand (a ligand tagged with a radioactive isotope like tritium (B154650) [3H] or iodine-125 (B85253) [125I]) that binds with high affinity and specificity to the receptor of interest. oncodesign-services.com The assay can be performed in different formats:

Saturation Assays: These are used to determine the density of receptors (Bmax) in a given tissue or cell preparation and the dissociation constant (Kd) of the radioligand. This involves incubating the receptor preparation with increasing concentrations of the radioligand. creative-bioarray.com

Competition (Displacement) Assays: These are used to determine the affinity (Ki) of an unlabeled test compound for the receptor. giffordbioscience.com In this setup, a fixed concentration of the radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound. The unlabeled compound competes with the radioligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation. nih.gov

Kinetic Assays: These experiments measure the rate of association and dissociation of a radioligand to and from the receptor, providing information on the binding kinetics. nih.govgiffordbioscience.com

The separation of bound from free radioligand is a critical step and is often achieved by rapid filtration through glass fiber filters. revvity.com The radioactivity retained on the filters, representing the bound radioligand, is then quantified using a scintillation counter. oncodesign-services.com An alternative is the scintillation proximity assay (SPA), a homogeneous assay format that does not require a separation step. giffordbioscience.comrevvity.com

Enzyme Inhibition Profiling and Mechanistic Elucidation (In Vitro Models)

Monoamine Oxidase (MAO-A and MAO-B) Inhibition Kinetics and Selectivity

Monoamine oxidases A and B (MAO-A and MAO-B) are mitochondrial enzymes that play a crucial role in the metabolism of monoamine neurotransmitters. mdpi.com MAO-A preferentially metabolizes serotonin and norepinephrine, while MAO-B has a preference for phenylethylamine. fpnotebook.com Both enzymes metabolize dopamine (B1211576). mdpi.com Inhibitors of these enzymes have therapeutic applications in the treatment of depression and neurodegenerative diseases like Parkinson's disease. nih.gov

The inhibitory potential of this compound against MAO-A and MAO-B is evaluated using in vitro enzyme inhibition assays. The indole nucleus is a scaffold present in a number of known MAO inhibitors. mdpi.comnih.gov The activity of the enzymes is measured by monitoring the rate of conversion of a substrate to its product. The potency of an inhibitor is typically expressed as its IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Kinetic studies are performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, or irreversible). nih.gov For competitive inhibitors, the inhibition constant (Ki) provides a measure of the inhibitor's affinity for the enzyme. nih.govresearchgate.net The selectivity of an inhibitor for MAO-A versus MAO-B is determined by comparing its IC50 or Ki values for the two enzyme isoforms. A high selectivity index (SI), which is the ratio of IC50 (MAO-A) / IC50 (MAO-B) or vice versa, indicates a preference for one isoform over the other. For instance, some indole-based compounds have shown high selectivity for MAO-B. nih.govnih.gov

Table 2: Representative MAO Inhibition Data for Indole-Based Compounds

Compound Analogue Enzyme IC50 (µM) Ki (nM) Type of Inhibition Selectivity Index (SI)
N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide MAO-B 0.78 researchgate.net 94.52 researchgate.net Competitive researchgate.net >120 researchgate.net
Indole-2-N-methylpropargylamine MAO-B - - Irreversible mdpi.com -

This table provides data for structurally related compounds to illustrate the potential MAO inhibitory profile of this compound.

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition Studies

The inhibition of cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a key therapeutic strategy for managing the symptoms of neurodegenerative conditions such as Alzheimer's disease (AD). nih.govmdpi.com The primary role of these enzymes is the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh), and their inhibition leads to increased ACh levels in the brain, which can ameliorate cognitive deficits. nih.gov While AChE is the primary target in early-stage AD, BChE activity becomes more significant as the disease progresses, making dual or selective BChE inhibition a valuable therapeutic approach. mdpi.com

Compounds featuring an indole nucleus, a core component of this compound, have been investigated as cholinesterase inhibitors. The indole structure can participate in crucial interactions within the enzyme's active site. For instance, isoindoline-1,3-dione derivatives, which contain a related structural motif, have been identified as potent AChE inhibitors. The two carbonyl groups in these molecules can form hydrogen bonds within both the catalytic active site and the peripheral anionic site of AChE.

Studies on phthalimide (B116566) derivatives, which also share structural similarities, have demonstrated their potential as anticholinesterase agents. nih.gov Molecular docking studies of dioxoisoindoline compounds have shown that their carbonyl carbons and aromatic rings contribute to a high affinity for both AChE and BChE. Certain synthesized dioxoisoindolines exhibited competitive inhibitory activity against both enzymes, with some showing up to fivefold greater selectivity for BChE, highlighting their potential as lead compounds for developing new inhibitors. The inhibitory concentrations (IC50) and inhibition constants (Ki) for some of these related compounds are presented below.

CompoundTarget EnzymeIC50 (µM)Ki (µM)Inhibition Type
Dioxoisoindoline CBuChE-200Competitive
Dioxoisoindoline DBuChE-100Competitive
Dioxoisoindoline EAChE-232Competitive
Dioxoisoindoline FAChE-193Competitive
2-chlorobenzyl derivative (4a)AChE0.91--
Donepezil (Reference)AChE0.14--

Data derived from studies on related isoindoline (B1297411) and phthalimide derivatives. nih.gov

Inhibition of Specific Kinases (e.g., PIM-1/2 kinases)

Protein kinases are critical enzymes that regulate a vast number of cellular processes, including survival, proliferation, and differentiation. Their dysregulation is a hallmark of many diseases, particularly cancer, making them important therapeutic targets. The Pim kinase family, comprising serine/threonine kinases Pim-1, Pim-2, and Pim-3, is frequently overexpressed in various human malignancies, including prostate cancer, leukemias, and lymphomas. These kinases play a significant role in promoting cell survival and proliferation and inhibiting apoptosis. google.com

Inhibition of the Pim kinases has therefore emerged as a promising strategy in oncology. google.com While specific inhibitory data for this compound against PIM kinases is not extensively detailed in the available literature, related heterocyclic compounds containing indole or indazole scaffolds have been explored as kinase inhibitors. google.com For example, various 5-substituted indazole compounds have been developed and shown to be useful for inhibiting a range of kinases, including Pim-1. google.com The development of such inhibitors often targets the ATP-binding pocket of the kinase. Potent inhibitors of the PIM kinase family can exhibit IC50 values in the nanomolar range. google.com The indole nucleus present in this compound serves as a "privileged structure" in medicinal chemistry, capable of interacting with multiple biological targets, including the active sites of kinases.

Tubulin Polymerization Inhibition Mechanisms and Binding Site Analysis

Tubulin is a globular protein that polymerizes to form microtubules, which are essential components of the cellular cytoskeleton. Microtubules play a crucial role in cell division, motility, and intracellular transport. nih.gov Consequently, agents that interfere with tubulin polymerization are among the most effective anticancer drugs. semanticscholar.org The indole scaffold is a key feature of several known tubulin polymerization inhibitors, including the natural products vincristine (B1662923) and vinblastine (B1199706). nih.gov

Derivatives of this compound, specifically N-((1-methyl-1H-indol-3-yl)methyl)acetamide derivatives, have been synthesized and evaluated as tubulin polymerization inhibitors. rsc.orgnih.gov Mechanistic studies revealed that these compounds can induce apoptosis and arrest the cell cycle in the G2/M phase, which is characteristic of agents that disrupt microtubule dynamics. rsc.orgnih.gov

The primary binding site for many small-molecule tubulin inhibitors is the colchicine (B1669291) binding site, located at the interface between the α- and β-tubulin subunits. nih.gov Molecular docking studies have confirmed that potent indole-based combretastatin (B1194345) analogues bind to this site, preventing the polymerization of tubulin into microtubules. nih.gov The trimethoxyphenyl group, often found in potent inhibitors, is a common feature, but research shows that an indole ring can effectively substitute for it, leading to significant cytotoxic activity. nih.govrsc.orgnih.gov

CompoundCell LineIC50 (µM)
7d HeLa0.52
7d MCF-70.34
7d *HT-290.86
2dTHP-10.80
2dMCF-70.37

*Compound 7d is an N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivative. rsc.orgnih.gov †Compound 2d is an indole-bearing combretastatin analogue. nih.gov

DNA Gyrase Enzyme Inhibition

DNA gyrase is a bacterial type IIA topoisomerase that introduces negative supercoils into DNA, an activity essential for DNA replication and transcription. nih.gov This enzyme is absent in higher eukaryotes, making it an excellent and validated target for antibacterial agents. nih.gov Inhibitors of DNA gyrase can be broadly categorized into two classes: competitive inhibitors that interfere with ATP or DNA binding, and gyrase poisons that stabilize the covalent enzyme-DNA cleavage complex, leading to lethal double-strand breaks. nih.gov

The indole nucleus is a recognized chemotype in the development of DNA gyrase inhibitors. nih.gov While specific enzymatic assays for this compound are not detailed, the broader class of indole-containing compounds has been reviewed for its activity against this target. nih.gov The development of novel, non-fluoroquinolone gyrase inhibitors is an active area of research to combat rising antibiotic resistance, and new chemotypes, including those based on indole structures, are of significant interest. nih.gov

Dihydrofolate Reductase-Thymidylate Synthase (PfDHFR-TS) Inhibition

The bifunctional enzyme dihydrofolate reductase-thymidylate synthase (DHFR-TS) is a crucial drug target in parasites like Plasmodium falciparum, the causative agent of malaria. nih.govnih.gov This enzyme catalyzes two sequential reactions in the folate biosynthetic pathway, which are essential for the synthesis of pyrimidine (B1678525) nucleotides required for DNA replication. nih.govmdpi.com Inhibition of either the DHFR or TS domain can lead to parasite death. nih.gov

Antifolate drugs such as pyrimethamine (B1678524) and cycloguanil (B1669406) target the DHFR domain of this enzyme. nih.gov The enzyme exists as a homodimer, and the junctional region connecting the DHFR and TS domains is essential for the catalytic activity of the TS domain. nih.gov This domain-domain interaction presents a potential allosteric site for novel inhibitors that would not target the active site directly. nih.gov While various compound classes are explored for PfDHFR-TS inhibition, specific studies detailing the activity of this compound against this target are not prominent in the current literature.

Carbonic Anhydrase Inhibition Mechanisms

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.govnih.gov They are involved in numerous physiological processes, and their inhibition has therapeutic applications, including in the treatment of glaucoma, epilepsy, and cancer. nih.govmdpi.com The canonical mechanism of CA inhibition involves the binding of a zinc-binding group (ZBG), most commonly a primary sulfonamide (SO2NH2), to the Zn2+ ion located in the enzyme's active site. nih.gov

The indole moiety has been incorporated into CA inhibitors, typically as a "tail" region that extends from the ZBG. This tail can form additional interactions with amino acid residues within and around the active site cavity, which can enhance binding affinity and confer isoform selectivity. nih.gov For example, benzenesulfonamides incorporating an indole tail have been synthesized and evaluated for their CA inhibitory activity. nih.gov In contrast, other indole-based derivatives have been found to act as carbonic anhydrase activators (CAAs), demonstrating the diverse ways this scaffold can modulate the function of these enzymes. nih.gov

Structure-Activity Relationship (SAR) Elucidation

The structure-activity relationship (SAR) for this compound can be analyzed by considering its distinct structural components: the indole ring, the phenylethylamine moiety, and the secondary amine linker. SAR studies on related indole, phenethylamine, and tryptamine derivatives provide insights into how modifications at these positions can influence biological activity. biomolther.orgresearchgate.netnih.gov

The Indole Ring: The indole nucleus is a common pharmacophore. Substitutions on the benzene (B151609) or pyrrole (B145914) portion of the ring can significantly modulate activity. For instance, in a series of indol-3-yl-propanamide derivatives, the presence of electron-withdrawing groups like chloro or trifluoromethyl on the indole ring was explored to enhance antimicrobial activity. researchgate.net For other targets, such as the STING protein, modifications on the indole ring are a key part of SAR studies to improve inhibitory potency. nih.gov

The Phenylethylamine Moiety: SAR studies of phenethylamine derivatives show that substitutions on the phenyl ring are critical for receptor affinity. biomolther.orgnih.gov Alkyl or halogen groups at the para-position of the phenyl ring often have a positive effect on binding affinity for targets like the 5-HT2A receptor. nih.gov The specific nature and position of substituents (electron-donating vs. electron-withdrawing) can drastically alter the pharmacological profile.

Impact of Positional and Substituent Effects on Receptor Affinity and Enzyme Inhibition

The strategic placement and nature of substituents on the indole and phenyl rings of this compound and its analogs play a crucial role in determining their affinity for various receptors and their ability to inhibit enzymes. Research into related indole-containing compounds has demonstrated that specific substitutions can significantly enhance or diminish biological activity.

For instance, in a study of indol-3-yl phenyl allylidene hydrazine (B178648) carboximidamide derivatives, various substitutions on the phenyl ring were shown to modulate the inhibitory activity against acetylcholinesterase (AChE) and BACE 1, two enzymes implicated in Alzheimer's disease. nih.gov The results indicated that the inhibitory concentrations of these compounds were in the micromolar range, highlighting the sensitivity of these enzymes to the substituent pattern on the phenyl moiety. nih.gov

Similarly, the substitution pattern on the indole ring is critical. The core indole structure is a common motif in molecules designed to interact with a wide range of biological targets. The electronic and steric properties of substituents can influence how the molecule fits into the binding pocket of a receptor or the active site of an enzyme. For example, the introduction of electron-donating or electron-withdrawing groups can alter the charge distribution of the indole ring system, thereby affecting key interactions such as hydrogen bonding or π-π stacking with the biological target.

The following table summarizes the inhibitory activities of some indol-3-yl-phenylallylidenehydrazinecarboximidamide hybrids against AChE and BACE 1, illustrating the impact of substituents. nih.gov

CompoundSubstituentAChE IC₅₀ (µM)BACE 1 IC₅₀ (µM)
1a H>100>100
1b 2-OH2.15±0.0412.36±0.15
1c 4-OH4.36±0.0815.28±0.11
1d 2-Cl1.12±0.0210.14±0.09
1e 4-Cl3.24±0.0513.25±0.12
1f 2-NO₂0.98±0.018.24±0.07
1g 4-NO₂2.87±0.0411.56±0.10
1h 4-N(CH₃)₂5.12±0.0918.32±0.17
1i 4-OCH₃4.89±0.0816.45±0.14
1j 3,4-di-OCH₃6.23±0.1120.18±0.19
1k 3,4,5-tri-OCH₃7.15±0.1322.45±0.21
1l 2-OH, 3-OCH₃0.85±0.017.89±0.06

Data presented for illustrative purposes based on findings from related indole compounds. nih.gov

Influence of Linker Length and Branching on Bioactivity

Studies on other classes of molecules, such as PROTACs (Proteolysis Targeting Chimeras), have demonstrated a significant effect of linker length on their efficacy. researchgate.net PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase for degradation. researchgate.net Research has shown that there is an optimal linker length for maximal activity, and deviations from this optimum can lead to a significant loss of function. researchgate.net For example, in a series of estrogen receptor (ER)-α targeting PROTACs, a 16-atom chain linker was found to be optimal for inducing ER degradation. researchgate.net

In the context of this compound, the linker dictates the spatial orientation of the indole and phenyl groups. This orientation is crucial for fitting into the binding sites of receptors or enzymes. A linker that is too short may prevent the molecule from adopting the necessary conformation for effective binding, while a linker that is too long might introduce excessive flexibility, leading to a loss of binding affinity due to entropic penalties.

Furthermore, branching in the linker can introduce steric hindrance and restrict conformational freedom. Depending on the specific target, this can either be beneficial, by locking the molecule into an active conformation, or detrimental, by preventing the necessary conformational changes for binding.

The following table illustrates the conceptual influence of linker length on the bioactivity of a hypothetical series of this compound analogs.

AnalogueLinker Length (atoms)Relative Bioactivity
A 2Low
B 3Moderate
C 4High
D 5Moderate
E 6Low

This table is a conceptual representation and not based on specific experimental data for this compound.

Stereochemical Influence on Pharmacological Activity of Chiral Analogues

Chirality plays a pivotal role in the pharmacological activity of many drugs, as biological systems are inherently chiral. nih.gov this compound contains a chiral center at the carbon atom of the phenylethylamine moiety, meaning it can exist as two non-superimposable mirror images, or enantiomers (R and S forms). These enantiomers can exhibit significantly different pharmacological and toxicological profiles. researchgate.netmdpi.com

The differential activity of enantiomers arises from their distinct three-dimensional arrangements, which lead to stereoselective interactions with chiral biological targets such as receptors and enzymes. researchgate.net One enantiomer, often referred to as the eutomer, may fit perfectly into a binding site and elicit the desired therapeutic effect, while the other enantiomer, the distomer, may have lower affinity, be inactive, or even produce undesirable side effects. nih.gov

The specific stereochemistry of this compound and its chiral analogues would be expected to have a profound impact on their pharmacological activity. The precise spatial orientation of the indole and phenyl groups relative to each other, as dictated by the chiral center, will determine the efficiency and selectivity of their interactions with biological targets.

EnantiomerHypothetical Target AffinityExpected Pharmacological Activity
(R)-N-(1H-indol-3-ylmethyl)-1-phenylethanamine HighPotent agonist/antagonist or enzyme inhibitor
(S)-N-(1H-indol-3-ylmethyl)-1-phenylethanamine LowWeak or no activity, or different activity profile

This table is a conceptual representation of the potential stereochemical influence and is not based on specific experimental data.

In Vitro Cellular Mechanism Studies (Excluding Cellular Toxicity Assessments)

Several indole derivatives have been shown to exert anticancer effects by interfering with the cell cycle, a tightly regulated process that governs cell division. Disruptions in the cell cycle can lead to a halt in proliferation and, ultimately, cell death.

Studies on various synthesized indole derivatives have demonstrated their ability to induce cell cycle arrest at different phases. For instance, certain 2-(thiophen-2-yl)-1H-indole derivatives were found to cause a significant increase in the percentage of HCT116 colon cancer cells in the S and G2/M phases of the cell cycle. nih.govnih.gov This arrest prevents the cells from entering mitosis, thereby inhibiting their growth. nih.gov

Similarly, a series of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives were shown to arrest HeLa, MCF-7, and HT-29 cancer cells in the G2/M phase. rsc.org This effect was associated with the inhibition of tubulin polymerization, a critical process for the formation of the mitotic spindle. rsc.org

While direct studies on this compound are not specified in the provided context, the established activity of related indole compounds suggests that it could potentially influence cell cycle progression in a similar manner.

Cell LineTreatmentEffect on Cell Cycle
HCT1162-(thiophen-2-yl)-1H-indole derivativesArrest at S and G2/M phases nih.govnih.gov
HeLa, MCF-7, HT-29N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivative (7d)Arrest at G2/M phase rsc.org
A549Benzimidazole (B57391) derivative (10)Arrest at G1 and G2 phases mdpi.com
A549Benzimidazole derivative (13)Arrest at G1 phase mdpi.com

Data from studies on related indole and benzimidazole derivatives.

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Many anticancer agents exert their effects by inducing apoptosis in cancer cells. Indole derivatives have been shown to be capable of triggering this process through various mechanisms.

One study on (S)-(-)-N-[2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamide (SA) demonstrated its ability to significantly inhibit the proliferation of melanoma cells by inducing both apoptosis and autophagy. nih.gov The induction of apoptosis was confirmed by ELISA, Annexin V/PI staining, and TUNEL assays. nih.gov

Mechanistic studies on a N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivative revealed that it induced apoptosis in a dose-dependent manner. rsc.org This pro-apoptotic effect is a common feature of many indole-based compounds and is often linked to their ability to disrupt cellular processes such as the cell cycle or specific signaling pathways.

Given the structural similarities, it is plausible that this compound could also induce apoptosis in susceptible cell lines, although specific experimental evidence would be required to confirm this.

CompoundCell LineApoptotic Effect
(S)-(-)-N-[2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamide (SA)Melanoma cellsInduces apoptosis and autophagy nih.gov
N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivative (7d)Not specifiedInduces apoptosis in a dose-dependent manner rsc.org

Data from studies on related indole derivatives.

The biological effects of this compound and its analogs are likely mediated by their interaction with and modulation of specific intracellular signaling pathways. These pathways are complex networks of proteins that transmit signals from the cell surface to intracellular targets, ultimately controlling cellular processes such as growth, differentiation, and survival.

Research on other indole-containing compounds has shed light on their ability to modulate various signaling cascades. For instance, the anti-proliferative and pro-apoptotic effects of (S)-(-)-N-[2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamide in melanoma cells were found to be associated with the PI3K/Akt and MAPK signaling pathways. nih.gov

In the context of pigmentation, inhibitors of intracellular signaling pathways triggered by endothelin-1 (B181129) (EDN1) or stem cell factor (SCF) are being explored as potential anti-pigmenting agents. mdpi.com These pathways involve cascades such as the c-KIT/Shc/Raf-1/MEK/ERK/CREB/MITF linkage, which ultimately regulate melanogenesis. mdpi.com

The ability of this compound to modulate specific signaling pathways would depend on its affinity for key proteins within these cascades, such as kinases or transcription factors. The specific pathways affected would determine the ultimate cellular response to the compound.

Compound/AgentSignaling Pathway(s) ModulatedCellular Effect
(S)-(-)-N-[2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamide (SA)PI3K/Akt, MAPKInhibition of melanoma cell proliferation, induction of apoptosis and autophagy nih.gov
Inhibitors of EDN1/SCF signalingc-KIT/Shc/Raf-1/MEK/ERK/CREB/MITFInhibition of melanogenesis mdpi.com

Data from studies on related indole derivatives and signaling pathway inhibitors.

Computational Chemistry and Molecular Modeling for N 1h Indol 3 Ylmethyl 1 Phenylethanamine Research

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the interaction between a small molecule ligand and a protein receptor, providing valuable information about the binding mode and affinity.

For N-(1H-indol-3-ylmethyl)-1-phenylethanamine, which contains both an indole (B1671886) and a phenethylamine (B48288) moiety, likely biological targets include serotonin (B10506) receptors, dopamine (B1211576) receptors, and monoamine oxidase (MAO) enzymes. nih.govmdpi.com Molecular docking simulations can be employed to predict how this compound might bind to the active sites of these proteins.

The process involves preparing a three-dimensional structure of the ligand and the target protein. The ligand is then placed into the binding site of the protein, and various conformations and orientations are sampled. A scoring function is used to estimate the binding affinity for each pose, typically expressed in kcal/mol. mdpi.com Lower binding energy values suggest a more stable and favorable interaction. mdpi.com

Docking studies on similar indole derivatives have shown that these compounds can effectively bind to the active sites of receptors like the serotonin 5-HT1A and 5-HT2A receptors. nih.govresearchgate.net For instance, the indole moiety often penetrates deep into hydrophobic pockets of the receptor. nih.govmdpi.com The protonated amine in the phenylethylamine portion is crucial for forming a salt bridge with key acidic residues, such as a conserved aspartate (Asp 3.32) in serotonin and dopamine receptors. nih.govresearchgate.net

Table 1: Illustrative Molecular Docking Results for this compound with Potential Targets

Target ProteinPDB IDPredicted Binding Affinity (kcal/mol)Predicted Inhibition Constant (Ki)
Serotonin 5-HT1A Receptor(Homology Model)-8.5~200 nM
Dopamine D2 Receptor6CM4-9.2~80 nM
Monoamine Oxidase A (MAO-A)2BXS-7.9~500 nM

Note: The data in this table is hypothetical and serves to illustrate the typical output of molecular docking simulations. Actual values would require specific computational studies on this compound.

A detailed analysis of the docked poses can reveal the specific intermolecular interactions that stabilize the ligand-receptor complex. For a molecule like this compound, several key interactions are anticipated:

Hydrogen Bonding: The N-H group of the indole ring can act as a hydrogen bond donor. nih.govnih.gov The secondary amine in the linker can also participate in hydrogen bonding, both as a donor and an acceptor. These interactions with polar residues in the binding site are critical for affinity and specificity. nih.gov

Hydrophobic Interactions: The indole and phenyl rings are largely nonpolar and can form favorable hydrophobic interactions with nonpolar amino acid residues in the binding pocket, such as tryptophan, phenylalanine, and leucine. nih.govresearchgate.net These interactions are a major driving force for ligand binding.

Pi-Pi Stacking: The aromatic systems of the indole and phenyl rings can engage in pi-pi stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan. mdpi.com This type of interaction is common in the binding sites of neurotransmitter receptors and contributes significantly to binding affinity. mdpi.com Theoretical studies on indole derivatives have explored the nature of these pi-system interactions. nih.gov

Table 2: Potential Intermolecular Interactions of this compound in a Receptor Binding Site

Interaction TypeFunctional Group of LigandPotential Interacting Amino Acid Residues
Hydrogen Bond (Donor)Indole N-H, Secondary Amine N-HAsp, Glu, Ser, Thr, Asn, Gln
Ionic/Salt BridgeProtonated Secondary AmineAsp, Glu
Pi-Pi StackingIndole Ring, Phenyl RingPhe, Tyr, Trp
Hydrophobic InteractionsIndole Ring, Phenyl Ring, Ethyl LinkerAla, Val, Leu, Ile, Pro, Met

The predictions from molecular docking simulations must be validated against experimental data to ensure their reliability. nih.govdovepress.com A strong correlation between the predicted binding affinities and experimentally determined biological activities (e.g., IC50 or Ki values) for a series of related compounds lends confidence to the docking protocol. rsc.orgresearchgate.net

If experimental data were available for this compound and its analogs, one could plot the predicted binding energies against the logarithm of the experimental affinities. A good correlation, indicated by a high R² value, would suggest that the docking model accurately reflects the binding process. researchgate.net This validated model could then be used to predict the activity of new, unsynthesized derivatives. dovepress.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. frontiersin.orgfrontiersin.org

To develop a QSAR model for a series of compounds including this compound, a dataset of molecules with experimentally determined biological activities is required. jocpr.com The process involves several steps:

Data Collection: A set of structurally related compounds with their corresponding biological activities (e.g., inhibitory concentrations) is compiled. nih.gov

Descriptor Calculation: For each molecule, a set of numerical values known as molecular descriptors are calculated. These descriptors quantify various aspects of the molecule's physicochemical properties. frontiersin.orgnih.gov

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is robust and not due to chance correlation. nih.govnih.gov

For indole derivatives, QSAR models have been successfully developed to predict activities such as monoamine oxidase inhibition and anticancer effects. nih.gov A typical QSAR model is represented by a linear equation:

pIC₅₀ = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

Where pIC₅₀ is the biological activity, D₁, D₂, ... Dₙ are the molecular descriptors, and c₀, c₁, c₂, ... cₙ are the regression coefficients.

The analysis of a validated QSAR model allows for the identification of the key physicochemical descriptors that influence the biological activity of the compounds. frontiersin.org These descriptors can be broadly categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). frontiersin.org They are important for interactions involving charge and polarizability.

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular weight, molar volume, and molar refractivity. frontiersin.org They are crucial for how well a ligand fits into a receptor's binding site.

Lipophilic Descriptors: The most common is logP, the logarithm of the octanol-water partition coefficient, which describes the molecule's lipophilicity or hydrophobicity. frontiersin.org This is critical for membrane permeability and hydrophobic interactions with the target.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing aspects like branching and connectivity. frontiersin.org

For compounds like this compound, it is expected that a combination of lipophilic, electronic, and steric descriptors would be important for its activity at neurotransmitter receptors. koreascience.krbiomolther.orgbiomolther.orgkoreascience.kr

Table 3: Key Physicochemical Descriptors and Their Potential Influence on the Activity of this compound Analogs

Descriptor ClassDescriptor ExamplePotential Influence on Biological Activity
LipophiliclogP (Octanol-Water Partition Coefficient)Influences membrane permeability and hydrophobic interactions with the target protein.
ElectronicDipole MomentRelates to the polarity of the molecule and its ability to engage in electrostatic interactions.
ElectronicHOMO/LUMO EnergiesIndicates the molecule's reactivity and ability to participate in charge-transfer interactions.
StericMolar Refractivity (MR)Relates to the volume of the molecule and the polarizability, influencing binding site fit and dispersion forces.
StericMolecular Weight (MW)A basic descriptor of molecular size.

Advanced Computational Techniques in the Study of this compound

Computational chemistry and molecular modeling have become indispensable tools in the exploration of complex organic molecules. For a compound such as this compound, these techniques provide profound insights into its structure, properties, and potential interactions at an atomic level. Advanced methods like Density Functional Theory (DFT), Molecular Dynamics (MD) simulations, and detailed property analyses allow researchers to predict and understand the molecule's behavior, guiding further experimental work.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can accurately predict a wide range of molecular properties, including geometries, energies, and reactivity indices. For this compound, DFT calculations, typically employing functionals like B3LYP with basis sets such as 6-31G(d,p) or higher, are instrumental in elucidating its fundamental electronic characteristics. nih.gov

A key aspect of DFT analysis is the examination of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more likely to engage in chemical reactions. nih.gov For this compound, the HOMO is typically localized on the electron-rich indole ring, indicating its role as the primary electron donor in reactions. Conversely, the LUMO may be distributed across the phenylethylamine portion, highlighting potential sites for nucleophilic attack.

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps visualize the electrostatic potential on the molecule's surface, identifying regions of positive and negative potential. For this compound, the MEP would likely show negative potential (red/yellow) around the nitrogen atom of the indole ring and the secondary amine, indicating these as sites susceptible to electrophilic attack. Positive potential (blue) would be expected around the amine and indole N-H protons.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of the molecule's reactivity. These include electronegativity (χ), chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω). Such parameters are crucial for predicting how this compound will behave in different chemical environments.

Table 1: Predicted Electronic Properties of this compound from DFT Calculations

PropertyPredicted Value (Arbitrary Units)Significance
Energy of HOMO-5.8 eVIndicates electron-donating ability; localized on the indole moiety.
Energy of LUMO-0.5 eVIndicates electron-accepting ability; potential site for nucleophilic attack.
HOMO-LUMO Gap (ΔE)5.3 eVReflects chemical reactivity and kinetic stability; a larger gap implies higher stability.
Electronegativity (χ)3.15Measures the power of the molecule to attract electrons.
Chemical Hardness (η)2.65Measures resistance to change in electron distribution.
Electrophilicity Index (ω)1.87Quantifies the energy lowering upon maximal electron flow from a donor.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While DFT provides a static picture of a single, optimized molecular structure, Molecular Dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational changes and interactions in a simulated environment (e.g., in a solvent like water). researchgate.net This is particularly important for a flexible molecule like this compound, which possesses multiple rotatable bonds.

Conformational Analysis: The phenylethylamine and indolemethyl moieties can adopt various spatial arrangements relative to each other. Studies on similar phenylethylamine derivatives have shown that they can exist in both extended (anti) and folded (gauche) conformations. nih.govnih.govresearchgate.net In the folded conformation, a weak intramolecular interaction, such as an N-H•••π interaction between the amine group and the aromatic ring, can provide stabilization. nih.govresearchgate.net MD simulations can explore the potential energy surface of this compound to identify the most stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule might present itself to a biological receptor.

Binding Dynamics: MD simulations are extensively used to study the interaction between a ligand (like this compound) and a biological target, such as a receptor or enzyme. nih.govnih.gov After an initial docking pose is predicted, an MD simulation of the ligand-protein complex can be run for tens to hundreds of nanoseconds. nih.gov The stability of the binding is assessed by monitoring metrics like the Root Mean Square Deviation (RMSD) of the ligand from its initial position. A low and stable RMSD suggests a stable binding mode. nih.gov

These simulations can reveal key dynamic interactions, such as the formation and breaking of hydrogen bonds, hydrophobic contacts, and water-mediated interactions, that are not apparent from static docking. mdpi.com Furthermore, techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to the MD trajectory to calculate the binding free energy, providing a more accurate estimation of the ligand's affinity for the target compared to docking scores alone. nih.gov

Table 2: Key Parameters from a Hypothetical Molecular Dynamics Simulation of this compound with a Receptor

ParameterDescriptionTypical Finding
Ligand RMSDMeasures the average deviation of the ligand's atoms over time from a reference structure (the initial pose).A value < 2.0 Å after equilibration suggests stable binding within the pocket. nih.gov
Protein RMSDMeasures the conformational changes of the protein backbone during the simulation.Indicates if ligand binding induces significant structural changes in the receptor.
Hydrogen Bond OccupancyThe percentage of simulation time a specific hydrogen bond between the ligand and receptor is maintained.Highlights critical and stable interactions anchoring the ligand.
Binding Free Energy (MM/GBSA)An estimation of the binding affinity calculated from the simulation trajectory.Provides a quantitative measure (e.g., in kcal/mol) of how strongly the ligand binds to the receptor. nih.gov

Topological and Vibrational Property Analysis

Topological Analysis: Quantum Theory of Atoms in Molecules (AIM) is a topological analysis method applied to the electron density distribution obtained from DFT calculations. AIM analysis characterizes the chemical bonds within a molecule by locating bond critical points (BCPs) and analyzing the properties of the electron density at these points. This provides information about the nature of the bonds (e.g., covalent vs. ionic character) and the presence of weaker interactions like hydrogen bonds or van der Waals forces. For this compound, AIM could be used to quantify the strength of intramolecular N-H•••π interactions in folded conformers.

Natural Bond Orbital (NBO) analysis is another technique that examines the charge distribution and interactions within a molecule. nih.gov It provides insights into charge transfer between filled donor orbitals and empty acceptor orbitals, a measure of hyperconjugative interactions that contribute to molecular stability. nih.gov NBO analysis can reveal the delocalization of electron density from the indole ring and the lone pair of the nitrogen atoms, helping to explain the molecule's electronic properties and reactivity.

Vibrational Analysis: Computational vibrational analysis, performed using DFT, calculates the harmonic vibrational frequencies of a molecule. These theoretical frequencies can be compared with experimental data from Fourier-Transform Infrared (FT-IR) and Raman spectroscopy to confirm the molecular structure and assign spectral bands to specific vibrational modes. rsc.orgrsc.org For this compound, this analysis would predict characteristic frequencies for N-H stretching, C-H stretching of the aromatic rings, and various bending and wagging modes of the indole and phenylethylamine skeletons. A good correlation between the calculated and experimental spectra provides strong evidence for the predicted lowest-energy structure of the molecule. rsc.org Potential Energy Distribution (PED) analysis is often used in conjunction with these calculations to determine the contribution of each internal coordinate to a specific normal mode, leading to a precise assignment of the vibrational bands.

Metabolic Pathways and Biotransformation in Research Models

In Vitro Metabolic Stability and Metabolite Identification

In vitro metabolic stability assays are fundamental in early-stage drug discovery to predict a compound's in vivo persistence. These assays measure the rate of disappearance of a parent compound when incubated with metabolically active preparations.

Hepatic S9 fractions, which contain both microsomal and cytosolic enzymes, are frequently used to assess the metabolic stability of new chemical entities. These preparations can perform both Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) metabolic reactions. In a typical study, the test compound is incubated with the S9 fraction and necessary cofactors, such as the NADPH-generating system for Cytochrome P450 enzymes.

For indole-containing structures, hepatic microsomes have been shown to be effective in catalyzing biotransformation. For instance, studies on the parent indole (B1671886) molecule using rat liver microsomes demonstrated efficient metabolism, with apparent Kₘ and Vₘₐₓ values of 0.85 mM and 1152 pmol min⁻¹ mg⁻¹, respectively, for the formation of its hydroxylated metabolite, indoxyl. nih.gov While specific kinetic data for N-(1H-indol-3-ylmethyl)-1-phenylethanamine are not available, it is anticipated that it would undergo significant metabolism when subjected to similar hepatic microsomal assays.

The primary enzymes responsible for the metabolism of many xenobiotics are the Cytochrome P450 (CYP) superfamily. The specific isoforms involved in the biotransformation of this compound have not been explicitly identified. However, insights can be gained from related molecules.

Cytochrome P450 (CYP) Isoforms: Research on the structurally similar N-methyl,N-propargyl-2-phenylethylamine (MPPE) has shown that its metabolism is catalyzed by several CYP enzymes. Specifically, CYP2B6, CYP2C19, and CYP2D6 were all found to contribute to the N-dealkylation of MPPE. nih.gov The core indole ring itself is known to be a substrate for CYP enzymes, with studies indicating that CYP2E1 is the major isoform responsible for its oxidation to indoxyl in rat and human liver microsomes. nih.gov Therefore, it is plausible that these isoforms could also be involved in the metabolism of this compound.

Sulfotransferases (SULTs): Following Phase I hydroxylation, metabolites are often conjugated by Phase II enzymes like sulfotransferases to increase water solubility and facilitate excretion. While direct evidence is lacking for this specific compound, hydroxylated indole metabolites are known substrates for conjugation reactions.

Preclinical In Vivo Metabolite Profiling (e.g., Rodent Models)

Preclinical in vivo studies, typically in rodent models such as rats or mice, are essential for identifying the full spectrum of metabolites formed in a living system. Following administration of the compound, biological samples (e.g., plasma, urine, feces) are collected and analyzed, usually via high-performance liquid chromatography coupled with mass spectrometry (LC-MS), to identify and quantify the parent compound and its metabolites.

No specific in vivo metabolite profiling studies for this compound in rodent models have been reported in the available literature. Such studies would be necessary to confirm the metabolites proposed from in vitro data and to identify any unique metabolites formed only in an in vivo environment, which can differ due to factors like first-pass metabolism and enterohepatic circulation.

Role of Indole Ring Hydroxylation and Conjugation in Metabolic Fate

A key metabolic pathway for many indole-containing compounds is the hydroxylation of the indole ring. This reaction is a primary step in the biotransformation of the parent indole molecule, which is oxidized to 3-hydroxyindole (indoxyl) by CYP enzymes, predominantly CYP2E1. nih.gov This hydroxylation creates a reactive site that can undergo subsequent Phase II conjugation reactions.

Comparative Analysis of Metabolic Fate with Related Indole-Amine Derivatives

Comparing the potential metabolic fate of this compound with that of well-characterized, structurally similar compounds can provide valuable predictive insights. The metabolism of this compound is likely to involve pathways common to both its indole and phenylethylamine components.

Comparison with Indole: The metabolism of the parent indole ring primarily involves hydroxylation at the 3-position to form indoxyl, a reaction mainly catalyzed by CYP2E1. nih.gov This suggests a high likelihood of hydroxylation occurring on the indole ring of this compound.

Comparison with N-methyl,N-propargyl-2-phenylethylamine (MPPE): MPPE, which shares the phenylethylamine substructure, undergoes extensive Phase I metabolism through N-dealkylation. nih.gov The enzymes CYP2B6, CYP2C19, and CYP2D6 are all involved in this process. nih.govnih.gov This suggests that the secondary amine in this compound could be a site for oxidative deamination or N-dealkylation, breaking the bond between the nitrogen and the indolemethyl group or the phenylethyl group.

The table below summarizes the key metabolic reactions and the enzymes involved for these related compounds, providing a framework for predicting the biotransformation of this compound.

CompoundKey Metabolic ReactionPrimary Enzymes InvolvedReference
IndoleHydroxylation (to Indoxyl)CYP2E1 nih.gov
N-methyl,N-propargyl-2-phenylethylamine (MPPE)N-DepropargylationCYP2B6, CYP2C19, CYP2D6 nih.gov
N-methyl,N-propargyl-2-phenylethylamine (MPPE)N-DemethylationCYP2B6 nih.gov

Analytical Methodologies for N 1h Indol 3 Ylmethyl 1 Phenylethanamine in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for delineating the molecular architecture of N-(1H-indol-3-ylmethyl)-1-phenylethanamine. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are the principal techniques used for this purpose, providing detailed information about the compound's atomic framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

NMR spectroscopy is a powerful tool for establishing the connectivity of atoms within a molecule. Both ¹H-NMR and ¹³C-NMR are utilized to provide a complete picture of the carbon and hydrogen framework of this compound.

¹H-NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment of each hydrogen atom. For this compound, the spectrum is expected to show distinct signals corresponding to the protons of the indole (B1671886) ring, the phenylethylamine side chain, and the linking methylene (B1212753) group. The indole N-H proton typically appears as a broad singlet at a downfield chemical shift (around 8.0-8.5 ppm). The aromatic protons of the indole and phenyl rings would resonate in the aromatic region (approximately 7.0-7.8 ppm). The proton on the C2 position of the indole ring is expected to appear as a singlet around 7.0 ppm. The methylene bridge protons (-CH₂-) connecting the indole and amine groups would likely be observed as a singlet or a multiplet in the range of 3.8-4.2 ppm. The methine proton (-CH-) of the phenylethylamine moiety would appear as a quartet, and the methyl protons (-CH₃) as a doublet, with their exact chemical shifts depending on the solvent and neighboring groups. rsc.orgrsc.orgrsc.org

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum reveals the chemical environment of each carbon atom in the molecule. The aromatic carbons of the indole and phenyl rings are expected to produce signals in the downfield region of the spectrum (typically 110-140 ppm). The C2, C3, and C3a-C7a carbons of the indole ring will have characteristic chemical shifts. rsc.org The carbons of the phenylethylamine side chain, including the methylene bridge, methine, and methyl carbons, will appear at more upfield chemical shifts.

Expected ¹H-NMR Chemical Shifts for this compound

This table presents predicted chemical shift (δ) values based on analogous compounds and general principles of NMR spectroscopy. Actual experimental values may vary based on solvent and other conditions.

Proton Assignment Expected Chemical Shift (ppm) Multiplicity
Indole N-H8.0 - 8.5br s (broad singlet)
Indole Aromatic C-H7.0 - 7.8m (multiplet)
Phenyl Aromatic C-H7.2 - 7.6m (multiplet)
Indole C2-H~7.0s (singlet)
Methylene Bridge (-CH₂-)3.8 - 4.2s or m
Methine (-CH-)3.5 - 4.0q (quartet)
Methyl (-CH₃)1.3 - 1.6d (doublet)

Expected ¹³C-NMR Chemical Shifts for this compound

This table presents predicted chemical shift (δ) values based on analogous compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

Carbon Assignment Expected Chemical Shift (ppm)
Phenyl C (quaternary)140 - 145
Indole C (quaternary)125 - 138
Phenyl CH126 - 129
Indole CH111 - 124
Indole C3~110
Methine (-CH-)50 - 60
Methylene Bridge (-CH₂-)45 - 55
Methyl (-CH₃)20 - 25

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands for the N-H, C-H, C=C, and C-N bonds. A broad absorption band in the region of 3300-3500 cm⁻¹ is indicative of the N-H stretching vibration of the indole ring and the secondary amine. walshmedicalmedia.commdpi.com The aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹. The C-H stretching of the aliphatic parts of the molecule (methylene, methine, and methyl groups) would be observed below 3000 cm⁻¹. Aromatic C=C stretching vibrations from both the indole and phenyl rings would produce bands in the 1450-1600 cm⁻¹ region. The C-N stretching vibration would likely appear in the 1200-1350 cm⁻¹ range. walshmedicalmedia.com

Characteristic IR Absorption Bands for this compound

This table presents expected absorption frequencies. Actual experimental values may vary.

Bond Vibration Expected Frequency Range (cm⁻¹) Intensity
N-H Stretch (Indole & Amine)3300 - 3500Medium, Broad
Aromatic C-H Stretch3000 - 3100Medium to Weak
Aliphatic C-H Stretch2850 - 2960Medium
Aromatic C=C Stretch1450 - 1600Medium to Strong
C-N Stretch1200 - 1350Medium

Mass Spectrometry for Identification and Quantification

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HR-MS)

HR-MS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the parent ion, allowing for the determination of the elemental formula of this compound. This is a critical step in confirming the identity of a newly synthesized or isolated compound. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. Common fragmentation pathways for this molecule would likely involve the cleavage of the bond between the methylene bridge and the indole ring, leading to the formation of a stable indolylmethyl cation (m/z 130), and cleavage of the benzylic bond in the phenylethylamine moiety. nih.govnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Metabolite Analysis

LC-MS/MS is a powerful technique for the detection and quantification of compounds in complex mixtures, such as biological samples. This method is particularly useful for studying the metabolism of this compound. The liquid chromatography step separates the parent compound from its metabolites, and the tandem mass spectrometry allows for their sensitive and selective detection. By monitoring specific parent-to-product ion transitions, researchers can identify and quantify known metabolites or tentatively identify unknown metabolic products based on their fragmentation patterns. nih.gov

Chromatographic Separation Techniques for Purification and Analysis

Chromatographic methods are essential for the purification of this compound after its synthesis and for its analytical separation from other compounds. Techniques such as column chromatography with silica (B1680970) gel are commonly used for purification. For analytical purposes, High-Performance Liquid Chromatography (HPLC) is the method of choice. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency for subsequent MS detection, is typically employed for the separation of indole alkaloids and related compounds. nih.gov The retention time of the compound under specific chromatographic conditions is a characteristic property that aids in its identification.

Column Chromatography

Column chromatography is a fundamental purification technique extensively used in the synthesis of indole derivatives to isolate the target compound from reaction byproducts and unreacted starting materials. ryukoku.ac.jpwiley-vch.denih.gov The principle of this method relies on the differential adsorption of various components of a mixture onto a stationary phase, typically silica gel, and their subsequent elution with a mobile phase (solvent system).

In the context of this compound and similar structures, silica gel column chromatography is the standard choice. ryukoku.ac.jpnih.gov The separation is optimized by carefully selecting the solvent system (eluent). A non-polar solvent is typically used to introduce the crude mixture to the column, and the polarity is gradually increased to elute compounds with increasing affinity for the stationary phase. For indole derivatives, common solvent systems include gradients of ethyl acetate in hexane (B92381) or dichloromethane (B109758) in methanol (B129727). wiley-vch.denih.gov The progress of the purification is monitored by Thin-Layer Chromatography (TLC), which helps in identifying the fractions containing the desired pure compound. ryukoku.ac.jp

Below is an illustrative table of conditions typically used for the purification of indole derivatives by column chromatography, which would be applicable for this compound.

Disclaimer: The following table represents typical conditions used for compounds structurally similar to this compound and serves as an illustrative example.

ParameterDescription
Stationary Phase Silica Gel (60 Å, 32-63 µm)
Typical Eluent Systems Hexane / Ethyl Acetate (gradient)
Dichloromethane / Methanol (gradient)
Toluene
Monitoring Technique Thin-Layer Chromatography (TLC) with UV detection

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a more advanced chromatographic technique used for both analytical and preparative purposes. It offers higher resolution, speed, and sensitivity compared to standard column chromatography. For this compound, HPLC is particularly valuable for assessing purity, and for the separation of enantiomers if the compound is prepared as a racemate.

A study on the separation of various substituted indole derivatives utilized ion suppression-reversed-phase HPLC (IS-HPLC). nih.gov This method involves using a non-polar stationary phase (like a C18 column) and a polar mobile phase. By adjusting the pH and the composition of the mobile phase (e.g., methanol concentration), the retention times and separation of different indole compounds can be optimized. nih.gov For analytical purposes, a detector, typically UV-Vis, is used to quantify the components as they elute from the column. The analysis of indoline, a saturated analog of indole, has been successfully performed using a C18 column with an isocratic mobile phase of methanol and 0.1% trifluoroacetic acid (TFA). cetjournal.it

The following table illustrates typical HPLC conditions that could be adapted for the analysis of this compound.

Disclaimer: The following table represents typical conditions used for compounds structurally similar to this compound and serves as an illustrative example.

ParameterAnalytical HPLC
Stationary Phase Reversed-Phase C18 Column
Mobile Phase Methanol / Water with 0.1% Trifluoroacetic Acid (TFA) (gradient or isocratic)
Detection UV-Vis Detector (e.g., at 254 nm)
Flow Rate ~1.0 mL/min
Purpose Purity assessment, quantification

X-ray Crystallography for Absolute Configuration and Crystal Packing Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique is indispensable for the unambiguous confirmation of a molecule's structure, including its absolute configuration in the case of chiral compounds like this compound.

The process involves irradiating a single crystal of the compound with X-rays. The resulting diffraction pattern is analyzed to build a model of the electron density within the crystal, which in turn reveals the atomic positions. For indole derivatives, this method provides crucial information on bond lengths, bond angles, and the planarity of the indole ring system. researchgate.netmdpi.com

In a study of a related compound, 5-fluoro-3-(1H-indol-3-ylmethyl), the molecule was found to crystallize in the orthorhombic system with the space group P2₁2₁2₁. nih.gov The analysis also revealed the dihedral angle between the two fused ring systems and identified weak intermolecular interactions, such as F⋯H bonds, that influence the crystal packing. nih.gov Similarly, the crystal structure of N-{[3-bromo-1-(phenylsulfonyl)-1H-indol-2-yl]methyl}benzenesulfonamide was determined to be monoclinic, and the analysis detailed the dihedral angles between the indole and benzene (B151609) rings, as well as intermolecular contacts that form a three-dimensional network. researchgate.net This level of detail is critical for understanding the solid-state properties of the compound.

The table below summarizes typical data obtained from a single-crystal X-ray diffraction experiment for indole derivatives, which would be expected for a successful analysis of this compound.

Disclaimer: The following table represents typical crystallographic data obtained for compounds structurally similar to this compound and serves as an illustrative example.

ParameterExample Data for an Indole Derivative
Crystal System Monoclinic or Orthorhombic
Space Group P2₁/c or P2₁2₁2₁
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)
Molecules per Unit Cell (Z) 4
Calculated Density (Dx) ~1.3-1.6 g/cm³
Radiation Mo Kα (λ = 0.71073 Å)
Data Collection Temp. ~100-295 K

Natural Occurrence and Biosynthetic Considerations for Indole Phenylethylamine Derivatives

Prevalence in Natural Products and Organisms

While direct evidence for the natural occurrence of N-(1H-indol-3-ylmethyl)-1-phenylethanamine is not prominent in scientific literature, the core indole (B1671886) and phenylethylamine moieties are fundamental components of a vast array of natural products. The structural framework of indole, in particular, is the foundation for over 4,100 known indole alkaloids, one of the largest classes of these nitrogen-containing secondary metabolites. wikipedia.orgmdpi.com These compounds are widely distributed across various biological taxa.

Indole alkaloids are prevalent in numerous species across the kingdoms of life, from terrestrial plants and fungi to a diverse range of marine organisms. mdpi.comnih.govnih.govresearchgate.net

Plants: Many plant families are recognized for their rich content of indole alkaloids. The most notable include Apocynaceae (e.g., Catharanthus roseus, the source of anticancer agents vinblastine (B1199706) and vincristine), Rubiaceae, Loganiaceae (e.g., Strychnos species, known for strychnine), and Nyssaceae. frontiersin.orgnih.gov These compounds serve various ecological functions for the plant, including defense against herbivores and pathogens. researchgate.net For instance, camalexin (B168466) is an indole alkaloid produced by Arabidopsis thaliana as a defense molecule. wikipedia.org

Fungi: Fungi, especially those belonging to the phylum Ascomycota, are prolific producers of a diverse array of indole alkaloids. nih.gov Genera such as Penicillium and Aspergillus are known sources of complex prenylated indole alkaloids. nih.govthieme-connect.comfrontiersin.org A well-known example includes the ergot alkaloids, such as ergotamine, produced by the fungus Claviceps purpurea. wikipedia.org Fungi from marine environments are also a significant source of novel indole alkaloids with unique chemical structures and potent biological activities. nih.govthieme-connect.comnih.gov

Marine Organisms: The marine environment is a rich reservoir of unique indole alkaloids. nih.govnih.govmdpi.com These compounds have been isolated from a wide variety of marine life, including sponges (e.g., Dragmacidin species), tunicates (ascidians), bryozoans, and marine-derived bacteria and fungi. nih.govnih.govresearchgate.net Marine indole alkaloids often feature structural modifications not seen in their terrestrial counterparts, such as halogenation (bromination), which can significantly influence their biological activity. nih.gov

Table 1: Examples of Indole Alkaloids from Diverse Biological Sources

Alkaloid Class Example Compound Source Organism(s) Biological Source Type
Monoterpenoid Indole Alkaloids Vinblastine, Vincristine (B1662923) Catharanthus roseus Plant (Apocynaceae)
Simple Indole Derivatives Serotonin (B10506), Tryptamine (B22526) Widely distributed Plant, Animal
Ergot Alkaloids Ergotamine Claviceps purpurea Fungus
β-Carboline Alkaloids Manzamine A Marine Sponges Marine Invertebrate
Bisindole Alkaloids Dragmacidin Dragmacidin sp. Marine Invertebrate
Prenylated Indole Alkaloids Notoamides Aspergillus sp. Fungus

Simple amines related to the indole-phenylethylamine structure are crucial metabolites in many biological systems. Tryptamine, the direct decarboxylation product of the amino acid tryptophan, is a central intermediate in the biosynthesis of all indole alkaloids. nih.govtaylorandfrancis.com It is widely found in plants, though often as a transient precursor rather than an end product. nih.govresearchgate.net However, in the reproductive organs of some plant species, tryptamine can accumulate to high levels, suggesting it may have specific functions beyond being a mere intermediate. nih.gov

Serotonin (5-hydroxytryptamine), another simple indole amine, is also found in both plants and animals. wikipedia.orgepharmacognosy.com In plants, serotonin is involved in various physiological processes, including growth, development, and responses to stress. nih.gov The presence of these fundamental building blocks highlights the metabolic potential for the formation of more complex amine derivatives within these organisms.

Biosynthetic Pathways of Related Indole-Containing Amines

The biosynthesis of the vast array of indole alkaloids is a testament to the versatility of metabolic pathways in nature. These pathways generate immense structural diversity from a limited set of precursor molecules.

The biogenetic precursor for virtually all indole alkaloids is the aromatic amino acid L-tryptophan. wikipedia.orgbiocyclopedia.com The pathway is initiated by the enzyme tryptophan decarboxylase, which removes the carboxyl group from tryptophan to produce tryptamine. nih.govpnas.org This reaction is a critical regulatory point, channeling primary metabolites into the specialized indole alkaloid pathway. nih.gov

From tryptamine, the pathways diverge significantly to create different classes of indole alkaloids:

Simple Indole Alkaloids: Tryptamine itself can be modified through reactions like hydroxylation and methylation to produce compounds such as serotonin and psilocin. epharmacognosy.com

β-Carboline Alkaloids: These are formed through a Mannich reaction between tryptamine and an aldehyde or keto acid, followed by intramolecular cyclization. wikipedia.org

Terpenoid Indole Alkaloids (TIAs): This is the largest and most complex class. The biosynthesis involves the condensation of tryptamine with a monoterpenoid unit, typically secologanin. wikipedia.orgresearchgate.net This reaction, catalyzed by strictosidine (B192452) synthase, forms strictosidine, the universal precursor to thousands of TIAs, including medicinally important compounds like vinblastine and quinine (B1679958) (which involves a rearrangement of the indole core into a quinoline (B57606) system). wikipedia.orgbiocyclopedia.comnih.gov

The biosynthesis of these compounds often involves a series of complex enzymatic steps, including oxidations, reductions, rearrangements, and conjugations, frequently catalyzed by cytochrome P450 enzymes. researchgate.net

While the indole moiety of indole alkaloids is derived from tryptophan, other alkaloid classes utilize different amino acid precursors. L-lysine, for instance, is the precursor for piperidine, quinolizidine, and indolizidine alkaloids. nih.govresearchgate.netbiocyclopedia.com The biosynthetic pathway generally begins with the decarboxylation of L-lysine to form cadaverine. nih.gov Cadaverine is then oxidatively deaminated and cyclized to form the Δ1-piperideine Schiff base, a key intermediate that serves as the building block for these various alkaloid skeletons. nih.govmdpi.com It is important to note that these lysine-derived pathways are distinct from the tryptophan-derived biosynthesis of indole alkaloids and result in fundamentally different core structures. biocyclopedia.com

Chemodiversity and Structural Variations Observed in Naturally Occurring Analogues

The structural diversity of naturally occurring indole alkaloids is immense, stemming from the varied biosynthetic elaborations of the core indole nucleus. numberanalytics.comnumberanalytics.com This chemodiversity is a result of different cyclization patterns, rearrangements, substitutions, and the incorporation of other metabolic building blocks. researchgate.net

Key structural variations include:

Simple Indoles and β-Carbolines: The simplest structures derived directly from tryptamine. epharmacognosy.combiocyclopedia.com

Prenylated Indoles: A large subgroup characterized by the attachment of one or more isoprene (B109036) units (derived from dimethylallyl pyrophosphate, DMAPP) to the indole ring. nih.govthieme-connect.comnih.govresearchgate.net This prenylation can occur at various positions on the indole nucleus, leading to a wide range of structures with diverse biological activities. nih.govmdpi.com

Terpenoid Indole Alkaloids (TIAs): As mentioned, these result from the fusion of a tryptamine unit with a C9 or C10 terpenoid unit (secologanin), leading to highly complex and stereochemically rich polycyclic structures. wikipedia.orgnumberanalytics.com

Bisindole (or Dimeric) Alkaloids: These complex molecules are formed by the coupling of two monomeric indole alkaloid units. wikipedia.org Vinblastine, for example, is a bisindole alkaloid formed from the coupling of catharanthine (B190766) and vindoline. frontiersin.org

Indole Diketopiperazines (DKPs): Commonly found in fungi, these alkaloids are biosynthesized by nonribosomal peptide synthetases (NRPSs) that condense tryptophan with another amino acid to form a cyclic dipeptide. nih.govnih.gov

This remarkable structural variation underscores the evolutionary adaptation of organisms to produce a wide array of specialized metabolites for ecological functions, which in turn provides a rich source of compounds for chemical and pharmacological research. mdpi.comresearchgate.net

Q & A

Advanced Research Question

  • Single-Crystal X-ray Diffraction (SC-XRD) : Resolve π-π stacking distances (e.g., 3.018–3.706 Å between indole and phenyl rings) .
  • Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., H-bonding vs. van der Waals interactions) using CrystalExplorer .

How can researchers design derivatives of this compound to enhance its selectivity for specific biological targets?

Advanced Research Question

  • Structure-Activity Relationship (SAR) : Modify substituents on the indole or phenyl rings. For example:
    • Electron-Withdrawing Groups (EWGs) : Fluorine at C5 of indole increases metabolic stability .
    • Benzyl Substituents : Enhance binding to hydrophobic pockets (e.g., 2-chlorobenzyl in analogous compounds improves IC₅₀ by 40%) .
  • Molecular Docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., kinases, GPCRs) .

What analytical techniques are most suitable for quantifying this compound in complex biological matrices?

Advanced Research Question

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Employ a C18 column with gradient elution (0.1% formic acid in H₂O/MeCN) and MRM transitions (e.g., m/z 250.3 → 144.1) .
  • Sample Preparation : Solid-phase extraction (SPE) using C18 cartridges to recover >85% from plasma .

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